1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide
Overview
Description
Preparation Methods
The synthesis of 1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide typically involves the reaction of 4-bromobenzaldehyde with pyridine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or under mild heating. Major products formed from these reactions include various substituted pyridinium and bromophenyl derivatives .
Scientific Research Applications
1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to changes in their activity. The pyridinium ion can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone,bromide can be compared with other similar compounds, such as:
2-(4-Bromophenyl)-1-(4-methoxyphenyl)imidazo[1,2-a]pyridin-1-ium bromide: This compound has a similar bromophenyl group but differs in the presence of an imidazo[1,2-a]pyridine moiety.
4-(4-Bromophenyl)pyridine-1-ium bromide: This compound lacks the oxoethyl group, making it structurally simpler.
The uniqueness of this compound lies in its combination of the bromophenyl and pyridinium groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
1-(4-bromophenyl)-2-pyridin-1-ium-1-ylethanone;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrNO.BrH/c14-12-6-4-11(5-7-12)13(16)10-15-8-2-1-3-9-15;/h1-9H,10H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKWXSBLLRVODQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)Br.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481293 | |
Record name | 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17282-37-0 | |
Record name | NSC156159 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156159 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[2-(4-Bromophenyl)-2-oxoethyl]pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40481293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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